molecular formula C23H22N2O2S B2556030 3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2109438-64-2

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2556030
CAS No.: 2109438-64-2
M. Wt: 390.5
InChI Key: LEJJDLGJAGWBQF-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyridin-3-yloxy group at the 3-position and a 4-(thiophen-3-yl)benzoyl moiety at the 8-position. The bicyclo[3.2.1]octane scaffold is a rigid structure that enhances conformational stability, making it a valuable framework in medicinal chemistry for modulating receptor binding .

Properties

IUPAC Name

(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c26-23(17-5-3-16(4-6-17)18-9-11-28-15-18)25-19-7-8-20(25)13-22(12-19)27-21-2-1-10-24-14-21/h1-6,9-11,14-15,19-20,22H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJJDLGJAGWBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-3-yloxy and thiophen-3-ylbenzoyl intermediates, which are then coupled with the azabicyclo[3.2.1]octane core under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced azabicyclo compounds.

Scientific Research Applications

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 8-azabicyclo[3.2.1]octane core tolerates diverse substituents, including aromatic (e.g., pyridinyl, thiophenyl), sulfonamide, and amine groups. The 3-position commonly hosts oxygen-linked groups (e.g., phenoxy, pyridinyloxy), while the 8-position accommodates bulkier moieties (e.g., benzoyl, sulfonyl) .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance polarity, whereas thiophene or pyridine rings contribute to π-electron systems .

Physicochemical Properties

  • Characterization : NMR (¹H, ¹³C) and mass spectrometry (HRMS-TOF, UPLC-MS) are standard for confirming structure and purity .

Functional Group Impact

  • Thiophene vs. Pyridine : Thiophene’s sulfur atom may enhance lipophilicity compared to pyridine’s nitrogen, influencing membrane permeability .
  • Sulfonamide vs. Benzoyl : Sulfonamide groups (e.g., , compound 43) introduce hydrogen-bonding capacity, whereas benzoyl groups (e.g., ) contribute to aromatic stacking .

Biological Activity

The compound 3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane belongs to a class of bicyclic compounds known for their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex bicyclic structure, characterized by the 8-azabicyclo[3.2.1]octane framework, which is often associated with various pharmacological effects. The presence of the pyridin-3-yloxy and thiophen-3-yl substituents enhances its interaction with biological targets.

Research indicates that compounds similar to this compound act primarily as kappa-opioid receptor antagonists . These receptors are implicated in pain modulation and addiction pathways. The structural modifications in the compound influence its binding affinity and selectivity towards these receptors.

Table 1: Summary of Biological Activities

Activity TypeDetails
Receptor Binding Kappa-opioid receptor antagonist (IC50 values vary based on modifications)
Antimicrobial Activity Moderate activity against Gram-positive bacteria (MIC values around 10 µM)
Antitumor Activity In vitro studies show potential against various cancer cell lines
CNS Effects Potential anxiolytic effects observed in animal models

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the azabicyclo structure can significantly alter biological activity:

  • Substituent Variations : Changes in the substituents on the pyridine and thiophene rings can enhance or diminish receptor binding affinity.
  • Linker Length and Flexibility : The nature of the linker between the bicyclic core and aromatic substituents affects the conformational flexibility, impacting receptor interactions.
  • Chirality : Enantiomers of similar compounds often exhibit different biological profiles, necessitating careful consideration during synthesis.

Case Study 1: Antitumor Activity

A study conducted on a series of azabicyclo compounds demonstrated that those with a thiophene moiety exhibited enhanced cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. The compound's mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Kappa-opioid Receptor Antagonism

In a pharmacological evaluation, derivatives of 8-azabicyclo[3.2.1]octane showed significant antagonistic activity at kappa-opioid receptors, with some compounds displaying selectivity over mu-opioid receptors, reducing potential side effects associated with traditional opioid therapies.

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